molecular formula C20H26O2 B1250777 2,6-Dimethylhexestrol

2,6-Dimethylhexestrol

Cat. No. B1250777
M. Wt: 298.4 g/mol
InChI Key: UKIFASJPXHGWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethylhexestrol is a stilbenoid.

Scientific Research Applications

Kinetics and Mechanism of Degradation

Research indicates that 2,6-dimethyl-aniline, a chemical related to 2,6-Dimethylhexestrol, undergoes degradation by hydroxyl radicals. The study explores the rate constants and proposes an oxidation pathway, highlighting the potential applications of 2,6-Dimethylhexestrol in understanding complex chemical reactions and degradation processes (Boonrattanakij et al., 2009).

Photophysical and Spectroscopic Studies

Research on complexes formed by 2,6-dimethylphenylisocyanide, a compound closely related to 2,6-Dimethylhexestrol, reveals insights into the photophysical properties and spectroscopic behavior of such compounds. The study provides foundational knowledge that could be applied to understanding the behavior of 2,6-Dimethylhexestrol under various conditions (Villegas et al., 2005).

Neuroprotective Effects in Neuroinflammation

Although focusing on dimethylfumarate, this study presents the compound's neuroprotective effects and mechanisms in neuroinflammation. Such research can be extrapolative in understanding the biological interactions and potential therapeutic applications of related compounds like 2,6-Dimethylhexestrol (Linker et al., 2011).

In Situ Atomic-Level Tracking of Heterogeneous Nucleation

This research utilizes 2,6-dimethylphenyl isocyanide to investigate the heterogeneous nucleation and deposition of Pd on Ag nanocubes. The approach and findings provide a framework for exploring the molecular interactions and structural behavior of compounds similar to 2,6-Dimethylhexestrol (Wu & Qin, 2018).

properties

Product Name

2,6-Dimethylhexestrol

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

4-[4-(4-hydroxyphenyl)hexan-3-yl]-3,5-dimethylphenol

InChI

InChI=1S/C20H26O2/c1-5-18(15-7-9-16(21)10-8-15)19(6-2)20-13(3)11-17(22)12-14(20)4/h7-12,18-19,21-22H,5-6H2,1-4H3

InChI Key

UKIFASJPXHGWFX-UHFFFAOYSA-N

SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=C(C=C(C=C2C)O)C

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=C(C=C(C=C2C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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